3-Chloro-4'-piperidinomethyl benzophenone
Overview
Description
3-Chloro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO . It is also known by its synonyms: 3-Chlorophenyl(4-(piperidin-1-ylmethyl)phenyl)methanone and Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom attached to one phenyl ring and a piperidinomethyl group attached to the other .Physical and Chemical Properties Analysis
3-Chloro-4’-piperidinomethyl benzophenone has a molecular weight of 313.82 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Kinetics and Degradation Mechanisms
The degradation of benzophenone-3 (a compound structurally related to 3-Chloro-4'-piperidinomethyl benzophenone) in water during chlorination and UV/chlorination reactions has been extensively studied. The degradation processes follow pseudo-first-order kinetics and are influenced by various factors such as pH, the presence of bicarbonate ions, and humic acid. The transformation products and pathways identified suggest that degradation mainly involves electrophilic aromatic halogenation. This research is crucial for understanding how related compounds, including this compound, might behave under similar conditions (Lee et al., 2020).
Transformation Pathways and Toxicity
The transformation of benzophenone compounds during water treatment processes such as chlorination has been characterized, revealing major products and proposing transformation pathways. These pathways involve reactions like electrophilic chlorine substitution and oxidative breakage of the benzene ring. The acute toxicity of the transformation products has been shown to increase after chlorination, highlighting potential ecological risks associated with the water treatment of benzophenone compounds. This research may help in understanding the environmental impact and transformation behavior of this compound in similar scenarios (Liu et al., 2016).
Photocatalytic Degradation
Studies on the photocatalytic degradation of benzophenone-3 using titanium dioxide have shown significant degradation efficiency, with a notable reduction in dissolved organic carbon, toxicity, and an increase in biodegradability. This suggests that photocatalytic processes could be a viable method for the removal of benzophenone compounds, including this compound, from water, thereby mitigating their environmental impact (Zúñiga-Benítez et al., 2016).
Electrochemical Oxidation
The electrochemical oxidation of 4-chlorophenol, a related compound, and its by-products using specific anodes has been explored, revealing insights into the degradation of organic pollutants and their by-products. This research provides valuable information on the potential application of electrochemical methods for the treatment of water contaminated with benzophenone derivatives, including this compound (Coteiro & Andrade, 2007).
Safety and Hazards
Future Directions
In medical research, 3-Chloro-4’-piperidinomethyl benzophenone has been used as a lead compound for the development of new antidepressants and other psychiatric medications.
Relevant Papers The paper “Benzophenone: a ubiquitous scaffold in medicinal chemistry” discusses the prevalence of benzophenone derivatives in naturally occurring bioactive compounds and their potent biological activity .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZJUMHBYIWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642688 | |
Record name | (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-35-2 | |
Record name | Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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